![molecular formula C8H6N2O2 B8256256 Pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8256256.png)
Pyrrolo[1,2-b]pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-b]pyridazine-3-carboxylic acid: is a heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate.
Condensation Reactions: Another approach includes the condensation of oxazolo[3,2-b]pyridazinium perchlorates with malononitrile, ethyl cyanoacetate, and ethyl malonate in the presence of sodium ethoxide.
Industrial Production Methods: Industrial production methods for pyrrolo[1,2-b]pyridazine-3-carboxylic acid are not extensively documented in the literature. the scalability of the above synthetic routes can be optimized for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrrolo[1,2-b]pyridazine-3-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are common intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolo[1,2-b]pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrrolo[1,2-b]pyridazine-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: The compound has shown potential in the development of pharmaceuticals due to its biological activities. It has been studied for its cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development .
Industry: In the industrial sector, this compound derivatives are explored for their applications in materials science, including the development of new polymers and advanced materials .
Wirkmechanismus
The exact mechanism of action of pyrrolo[1,2-b]pyridazine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyrrolo[1,2-a]pyrazine: A fused ring system combining pyrrole and pyrazine rings.
Uniqueness: Pyrrolo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
pyrrolo[1,2-b]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-10(7)9-5-6/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPNSHGWDXNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of exploring pyrrolo[1,2-b]pyridazine-3-carboxylic acid derivatives as potential antibacterial agents?
A1: The emergence of bacterial resistance to existing antibiotics poses a serious threat to global health. Therefore, there's a constant need to discover and develop new antibacterial agents with novel mechanisms of action. The research highlights this compound derivatives as a new class of compounds with promising antibacterial activity. [, ] These compounds represent a structural departure from traditional quinolone antibiotics, potentially offering a new approach to combat antibiotic resistance.
Q2: What are the key structural features of this compound derivatives that contribute to their antibacterial activity?
A2: While the provided research doesn't delve into specific structure-activity relationships for this class of compounds, it does highlight the importance of exploring diverse chemical modifications. [] The synthesis and evaluation of various analogs with different substituents on the this compound core are crucial to understand the impact of these modifications on antibacterial potency, spectrum of activity, and potential resistance development. Further research exploring these structure-activity relationships is necessary to optimize the antibacterial properties of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
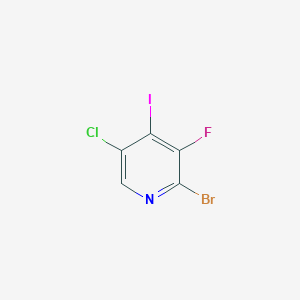
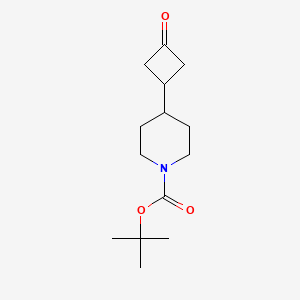
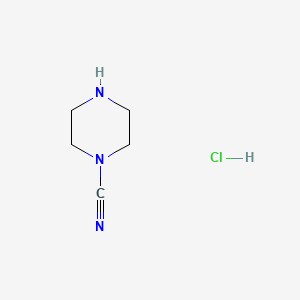
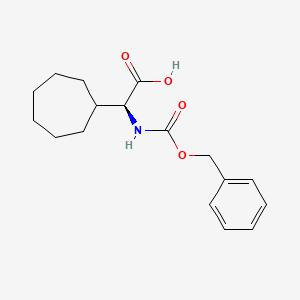
![(4R)-1-naphthalen-2-yl-2-[(4S)-1-naphthalen-2-yl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8256211.png)
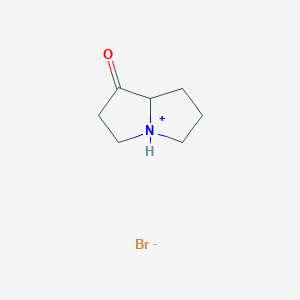

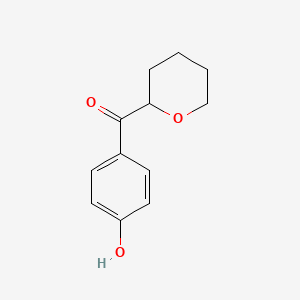
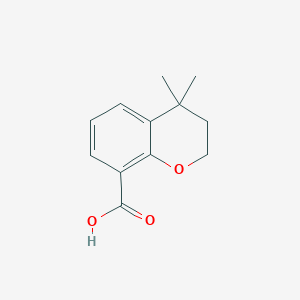

![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
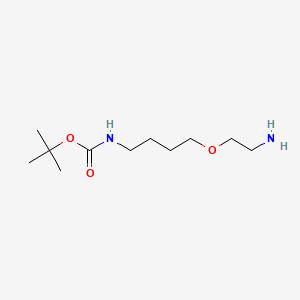
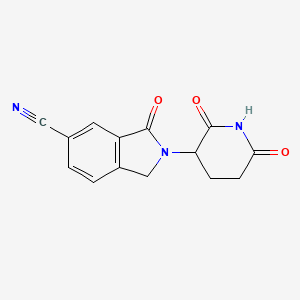
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)
